6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one is a heterocyclic organic compound that features a quinoline core with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Phenyl-substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered biochemical pathways. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one
- 6-(4-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one
- 6-(4-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Uniqueness
6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C15H12BrNO |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(18)17-14/h1-3,5-7,9H,4,8H2,(H,17,18) |
InChI Key |
JNSYVNAIHKZLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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